N-[3-methoxy-4-(3-methylbutoxy)benzyl]cyclopropanecarboxamide
CAS No.:
Cat. No.: VC9631599
Molecular Formula: C17H25NO3
Molecular Weight: 291.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25NO3 |
|---|---|
| Molecular Weight | 291.4 g/mol |
| IUPAC Name | N-[[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C17H25NO3/c1-12(2)8-9-21-15-7-4-13(10-16(15)20-3)11-18-17(19)14-5-6-14/h4,7,10,12,14H,5-6,8-9,11H2,1-3H3,(H,18,19) |
| Standard InChI Key | QZMUOMYVVSIFJH-UHFFFAOYSA-N |
| SMILES | CC(C)CCOC1=C(C=C(C=C1)CNC(=O)C2CC2)OC |
| Canonical SMILES | CC(C)CCOC1=C(C=C(C=C1)CNC(=O)C2CC2)OC |
Introduction
Structural Formula:
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Molecular formula: Likely (based on the name).
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Functional groups: Ether (-O-), amide (-CONH₂), and aromatic benzene ring.
Chemical Reactivity
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The methoxy and butoxy substituents on the benzene ring may influence electron density, affecting reactivity in electrophilic aromatic substitution reactions.
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The amide group could participate in hydrogen bonding, influencing molecular interactions in biological systems.
Synthesis Pathways
The synthesis of this compound would typically involve:
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Formation of the substituted benzyl group:
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Reacting 3-methoxy-4-hydroxybenzaldehyde with 3-methylbutanol under acidic conditions to form the ether linkage.
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Attachment of the cyclopropane carboxamide:
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A coupling reaction between the benzyl derivative and cyclopropanecarbonyl chloride in the presence of a base like triethylamine.
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Biological Activity
While no specific biological data is available for this compound, its structure suggests potential pharmacological applications:
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Amide functionality: Common in bioactive molecules due to its stability and ability to form hydrogen bonds with biological targets.
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Aromatic substitutions: The methoxy and alkoxy groups may enhance lipophilicity, aiding membrane permeability—a desirable trait in drug design.
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Potential applications could include anti-inflammatory, antimicrobial, or enzyme inhibition activities, based on structural analogs.
Applications
Given its structure, possible applications include:
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Pharmaceuticals:
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As a scaffold for drug development targeting enzymes or receptors.
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Materials Science:
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Functionalized aromatic compounds like this may serve as intermediates in polymer or advanced material synthesis.
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Hypothetical Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | ~277.36 g/mol |
| Functional Groups | Ether (-O-), Amide (-CONH₂), Benzene |
| Solubility | Soluble in organic solvents |
| Predicted Applications | Pharmaceuticals, materials science |
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